molecular formula C12H16ClNO2 B561901 (4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride CAS No. 1322623-41-5

(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride

Cat. No.: B561901
CAS No.: 1322623-41-5
M. Wt: 241.715
InChI Key: ZSTHSLBOCJXONG-YLIVSKOQSA-N
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Description

Historical Development of Benzoxazine Research

Benzoxazine chemistry originated in 1944 with the work of Holly and Cope, who first synthesized small-molecular-weight benzoxazines through Mannich-like condensation reactions. These early efforts focused on understanding the heterocyclic system's stability and reactivity. The field remained dormant until the 1990s, when Ning and Ishida revolutionized the domain by developing crosslinked polybenzoxazines with superior thermal properties. Their 1994 publication demonstrated near-zero shrinkage during curing and exceptional flame retardancy, sparking industrial interest.

Key milestones include:

  • 2000s : Huntsman Corporation commercialized halogen-free benzoxazine resins for printed circuit boards, leveraging their low water absorption (<1%) and high glass transition temperatures (Tg > 160°C).
  • 2010s : Bio-based benzoxazines emerged, such as those derived from eugenol and furfurylamine, achieving thermal stability up to 320°C.
  • 2020s : Advanced stereochemical control enabled targeted synthesis of enantiomers like (4aR,10bR)-hexahydrobenzo[h]benzoxazin-9-ol for pharmaceutical applications.

Classification and Nomenclature of Benzoxazine Derivatives

Benzoxazines are classified by oxazine ring configuration and fusion patterns:

Classification IUPAC Name Example Key Structural Features
Monofunctional 1,3-Benzoxazines 3,4-Dihydro-3-methyl-2H-1,3-benzoxazine Single oxazine ring fused to benzene
Bifunctional Bis-Benzoxazines Bisphenol-A-aniline benzoxazine (BA-a) Two oxazine rings linked via bisphenol
Polycyclic Derivatives (4aR,10bR)-Hexahydrobenzo[h]benzoxazin-9-ol Fused bicyclic system with stereocenters

The target compound’s systematic name follows IUPAC rules:

  • Parent structure : Benzo[h]benzoxazine (fused bicyclic system)
  • Saturation : 3,4,4a,5,6,10b-hexahydro (six hydrogen atoms added)
  • Substituents : Hydroxyl group at position 9
  • Stereochemistry : (4aR,10bR) configuration
  • Salt form : Hydrochloride

Structural Characteristics of 3,4-Dihydro-2H-1,4-Benzoxazines

The core structure of 3,4-dihydro-2H-1,4-benzoxazines features:

  • A benzene ring fused to a partially saturated oxazine ring.
  • Bond lengths : C-O (1.36 Å) and C-N (1.45 Å) characteristic of aromatic heterocycles.
  • Hydrogen bonding : Intramolecular H-bonding between N-H and O atoms stabilizes the chair conformation.

Table 1 : Comparative Structural Data for Select Benzoxazines

Compound Ring System Substituents Hydrogen Bonding
3,4-Dihydro-2H-1,4-benzoxazine Monocyclic None N-H···O (2.01 Å)
Target Compound Bicyclic -OH at C9, -HCl salt O-H···Cl (1.98 Å)
BA-a Benzoxazine Bifunctional Bisphenol-A bridge Intermolecular H-bonds

X-ray crystallography of the hydrochloride salt reveals a distorted chair conformation in the oxazine ring, with the hydroxyl group at C9 participating in ionic interactions with the chloride ion.

Stereochemical Significance of (4aR,10bR) Configuration

The (4aR,10bR) stereochemistry critically influences the compound’s bioactivity:

  • Dopamine receptor binding : The R-configuration at C4a enhances D2 receptor affinity (K~i~ = 2.3 nM vs. 48 nM for S-enantiomer).
  • PET radiotracer utility : Carbon-11 labeled (4aR,10bR) derivatives show brain uptake ratios >5:1 in preclinical models, enabling neuroimaging.
  • Thermal stability : The stereochemistry stabilizes the bicyclic system, increasing decomposition temperature to 278°C vs. 265°C for racemic forms.

Synthetic Control :

  • Sharpless asymmetric dihydroxylation achieves >98% ee for key intermediates.
  • Crystallization-induced dynamic resolution purifies enantiomers to pharmaceutical grade.

Properties

IUPAC Name

(4aS)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11-,12?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTHSLBOCJXONG-YLIVSKOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(C=C2)O)C3[C@H]1NCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Smiles Rearrangement-Mediated Cyclization

The Smiles rearrangement is a pivotal reaction for constructing the benzoxazine core. In this method, 2-aminophenol derivatives react with chloroacetyl chloride under basic conditions to form intermediate N-(2-hydroxyphenyl)chloroacetamides. Intramolecular nucleophilic aromatic substitution then induces cyclization, yielding the hexahydrobenzoxazine framework. Key steps include:

  • Reagents : 2-Aminophenol, chloroacetyl chloride, sodium bicarbonate (NaHCO₃), methylisobutylketone (MIBK).

  • Conditions : Reflux at 110–120°C for 6–8 hours under nitrogen atmosphere.

  • Yield : 65–72% for the intermediate; 80–85% after cyclization.

This method is favored for its simplicity and scalability, though stereochemical outcomes require further resolution.

Reductive Cyclization of Nitro Ethers

Nitro ether precursors (e.g., 2-nitrophenyl glycidyl ether) undergo reduction to form 2-aminophenol intermediates, followed by cyclization:

2-Nitrophenyl glycidyl etherFe/AcOH or Zn/NH₄Cl2-AminophenolClCH₂COClBenzoxazine[4]\text{2-Nitrophenyl glycidyl ether} \xrightarrow{\text{Fe/AcOH or Zn/NH₄Cl}} \text{2-Aminophenol} \xrightarrow{\text{ClCH₂COCl}} \text{Benzoxazine} \quad

  • Reduction Agents : Iron/acetic acid (Fe/AcOH) or zinc/ammonium chloride (Zn/NH₄Cl).

  • Cyclization Yield : 58–63% after purification.

Stereochemical Control at 4a and 10b Positions

Chiral Auxiliary-Assisted Synthesis

To achieve the (4aR,10bR) configuration, chiral auxiliaries such as (R)-phenylglycinol are employed. The auxiliary directs stereochemistry during cyclization, followed by cleavage to yield the desired enantiomer:

  • Auxiliary : (R)-(−)-2-Phenylglycinol.

  • Conditions : Diisopropylethylamine (DIPEA), dichloromethane (DCM), 0°C to room temperature.

  • Enantiomeric Excess (ee) : >95% after HPLC purification.

Enzymatic Resolution

Racemic benzoxazine intermediates are resolved using lipases (e.g., Candida antarctica lipase B) in organic solvents. The enzyme selectively acylates one enantiomer, enabling separation:

ParameterValueSource
EnzymeCAL-B (Novozym 435)
SolventTert-butyl methyl ether (TBME)
Conversion48% (theoretical max: 50%)
ee of Product99%

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in anhydrous ethanol or diethyl ether to precipitate the hydrochloride salt:

Benzoxazine free base+HCl (gas)EtOHBenzoxazine hydrochloride[5]\text{Benzoxazine free base} + \text{HCl (gas)} \xrightarrow{\text{EtOH}} \text{Benzoxazine hydrochloride} \quad

  • Conditions : 0–5°C, stirring for 2 hours.

  • Purity : >99% (by HPLC).

  • Characterization :

    • Molecular Formula : C₁₂H₁₆ClNO₂.

    • Molecular Weight : 241.71 g/mol.

    • Melting Point : 212–214°C (decomposes).

Reaction Optimization and Scalability

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes while improving yields:

ParameterConventional HeatingMicrowave
Time8 hours20 minutes
Yield72%88%
Energy ConsumptionHighLow

Solvent Screening

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may compromise stereoselectivity. MIBK remains optimal for balancing yield and purity.

Analytical and Spectroscopic Data

TechniqueKey FindingsSource
¹H NMR (400 MHz, DMSO-d₆)δ 6.75 (d, J=8.4 Hz, 1H, ArH), 4.15 (m, 2H, OCH₂), 3.30 (m, 1H, CH—N)
IR (KBr)3350 cm⁻¹ (O—H), 1640 cm⁻¹ (C=N)
HPLC Retention time: 7.2 min (Chiralcel OD-H column)

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents at C-4a and C-10b slow cyclization. Using high-boiling solvents (e.g., DMF) at 150°C mitigates this issue.

  • Racemization : Extended reaction times promote racemization. Quenching the reaction at 80% conversion preserves ee .

Chemical Reactions Analysis

Types of Reactions

(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted benzoxazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its use as a lead compound for the development of new drugs and therapeutic agents .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure and reactivity make it a promising candidate for drug development, particularly in the treatment of infectious diseases and inflammatory conditions .

Industry

In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of high-performance materials .

Mechanism of Action

The mechanism of action of (4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

The compound (4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol; hydrochloride is a derivative of benzoxazine and has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H15ClN2O2
  • Molecular Weight: 241.71 g/mol
  • CAS Number: 1322623-41-5
  • IUPAC Name: (4aS,10bS)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol; hydrochloride

Structure

The compound features a complex bicyclic structure that contributes to its unique biological activity. The presence of a hydroxyl group and a nitrogen atom in the oxazine ring is significant for its interaction with biological targets.

Pharmacological Profile

The compound exhibits various pharmacological activities primarily related to the central nervous system (CNS). Notable areas of research include:

  • Dopamine Receptor Interaction : It acts as a dopamine antagonist, making it relevant in the treatment of disorders like schizophrenia and Parkinson's disease. Dopamine receptors are critical in regulating mood and movement .
  • Neurotransmission Modulation : The compound influences neurotransmission pathways associated with anxiety and depression. Its ability to modulate neurotransmitter release suggests potential applications in treating mood disorders .
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

The mechanisms through which this compound exerts its effects include:

  • Receptor Binding : The compound binds to dopamine receptors (D2 subtype), inhibiting their activity. This action is crucial for managing symptoms associated with excessive dopaminergic activity .
  • Inhibition of Neurotransmitter Uptake : It may inhibit the reuptake of serotonin and norepinephrine, contributing to its antidepressant-like effects .

Study 1: Dopamine Antagonism

A study conducted by Wilson et al. (2005) evaluated the binding affinity of this compound to various dopamine receptors. Results indicated a significant affinity for D2 receptors, supporting its potential use in treating psychotic disorders .

Study 2: Neuroprotective Effects

Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of this compound in animal models of neurodegenerative diseases. It demonstrated a reduction in neuronal cell death induced by oxidative stress .

Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced pro-inflammatory cytokine levels in vitro. This suggests its potential application in inflammatory conditions .

Data Summary Table

Biological ActivityMechanismReference
Dopamine receptor antagonistInhibits D2 receptor activityWilson et al., 2005
Neuroprotective effectsReduces oxidative stress-induced cell deathJournal of Medicinal Chemistry
Anti-inflammatoryDecreases pro-inflammatory cytokinesRecent study

Q & A

Q. How should researchers design long-term toxicity studies for this compound?

  • Methodological Answer :
  • Rodent Models : 90-day OECD 408-compliant study with histopathology (liver, kidney, CNS).
  • Biomarkers : Monitor plasma ALT, AST, and creatinine.
  • Dose Selection : Base on MTD (maximum tolerated dose) from acute toxicity studies .

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